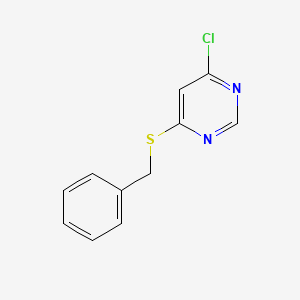
3-acetyl-1lambda6-thietane-1,1-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-acetyl-1lambda6-thietane-1,1-dione, commonly referred to as 3ATD, is a heterocyclic compound with a six-membered ring containing two oxygen atoms and two sulfur atoms. It is a colorless, odorless, and tasteless solid that is insoluble in water. 3ATD has been extensively studied due to its unique properties and potential applications in a variety of fields.
科学研究应用
3ATD has been used in a variety of scientific research applications. It has been used as a model compound to study the reactivity of sulfur-containing compounds, as well as a tool to investigate the mechanism of action of enzymes involved in sulfur-containing metabolic pathways. It has also been used to study the interaction between sulfur-containing compounds and proteins, and to study the structure and properties of sulfur-containing molecules.
作用机制
The mechanism of action of 3ATD is not well understood. However, it is thought to act as a pro-oxidant, meaning it can act as an electron donor in certain biochemical reactions. It is also thought to interact with sulfur-containing proteins, leading to changes in their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3ATD are not well understood. However, it has been shown to have a toxic effect on certain bacteria and fungi, and has been shown to inhibit the growth of certain types of cancer cells. It has also been shown to have an anti-inflammatory effect in animal models.
实验室实验的优点和局限性
The major advantage of using 3ATD in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize and can be stored for long periods of time without significant degradation. However, 3ATD is toxic and should be handled with caution. It should also be noted that the mechanism of action of 3ATD is not well understood, so its effects may vary depending on the experimental conditions.
未来方向
There are a number of potential future directions for 3ATD research. These include further studies on its mechanism of action, exploring its potential applications in medicine, and further investigations into its toxicity and safety. Additionally, it could be used to study the reactivity of sulfur-containing compounds, as well as their interactions with proteins. Finally, it could be used to investigate the structure and properties of sulfur-containing molecules.
合成方法
The synthesis of 3ATD has been studied extensively over the years. The most common method involves the reaction of 1,2-dithiane with acetic anhydride in the presence of a base catalyst. This reaction yields 3ATD as the major product, along with small amounts of other byproducts. The reaction is typically carried out at room temperature and is complete within a few hours.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-acetyl-1lambda6-thietane-1,1-dione involves the reaction of 2-chloroacetylthiophene with sodium ethoxide followed by hydrolysis and decarboxylation.", "Starting Materials": [ "2-chloroacetylthiophene", "sodium ethoxide", "water", "acid" ], "Reaction": [ "Step 1: Dissolve 2-chloroacetylthiophene in dry ethanol.", "Step 2: Add sodium ethoxide to the solution and stir for 1 hour at room temperature.", "Step 3: Add water to the reaction mixture and stir for 30 minutes.", "Step 4: Acidify the mixture with acid and extract with ether.", "Step 5: Dry the ether layer and evaporate the solvent to obtain 3-acetyl-1lambda6-thietane-1,1-dione." ] } | |
CAS 编号 |
1783349-31-4 |
分子式 |
C5H8O3S |
分子量 |
148.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(4-bromophenyl)methylidene]hydroxylamine](/img/structure/B6588130.png)
![2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B6588147.png)
![[5-(4-bromophenyl)furan-2-yl]methanamine hydrochloride](/img/structure/B6588152.png)


![7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol](/img/structure/B6588179.png)